![molecular formula C26H21F3N2O5 B2529356 Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate CAS No. 1212217-00-9](/img/structure/B2529356.png)
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C26H21F3N2O5 and its molecular weight is 498.458. The purity is usually 95%.
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Biological Activity
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate (CAS No. 1212217-00-9) is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C26H21F3N2O5
- Molecular Weight : 498.45 g/mol
- CAS Number : 1212217-00-9
This compound features multiple functional groups, including cyano, hydroxy, and dicarboxylate moieties, contributing to its diverse reactivity and potential pharmacological properties.
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds with similar structures to dimethyl 5,5-dicyano derivatives. For instance, compounds containing trifluoromethyl groups have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Dimethyl Derivative | 10 | Effective against MRSA |
Control | 50 | Less effective |
The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the compounds, thus improving their antimicrobial efficacy.
2. Antidiabetic Potential
A related study focused on the antidiabetic effects of structurally similar compounds demonstrated their ability to inhibit key enzymes involved in glucose metabolism. The compound exhibited IC50 values against α-glucosidase and α-amylase that indicate potent inhibitory activity:
Enzyme | IC50 (µM) |
---|---|
α-Glucosidase | 6.28 |
α-Amylase | 4.58 |
These results suggest that dimethyl 5,5-dicyano compounds may serve as potential therapeutic agents for managing diabetes by regulating carbohydrate digestion .
3. Anti-inflammatory Effects
In vitro studies have also indicated that derivatives of this compound can attenuate inflammation markers in cell lines exposed to pro-inflammatory stimuli. The anti-inflammatory activity was assessed using various assays measuring cytokine levels:
Compound | Cytokine Reduction (%) |
---|---|
Dimethyl Derivative | 70% |
Control | 25% |
This suggests a promising role for these compounds in inflammatory diseases .
Case Studies and Research Findings
Several research articles have explored the biological activities of similar compounds:
- Antimicrobial Evaluation : A study highlighted the effectiveness of trifluoromethyl-containing compounds against MRSA, emphasizing their potential in treating resistant infections .
- Diabetes Management : Research showed that compounds with similar structures inhibited enzymes critical for glucose metabolism, supporting their use in diabetes therapy .
- Inflammatory Response Modulation : Investigations into inflammatory pathways revealed that these compounds could downregulate pro-inflammatory cytokines effectively .
Scientific Research Applications
Pharmaceutical Chemistry
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting various diseases, particularly in the realm of oncology and neurology due to its ability to modulate biological pathways.
Material Science
The compound's unique properties make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in creating advanced materials such as sensors and catalysts. Research indicates that incorporating such compounds into polymer matrices can enhance their mechanical and thermal properties.
Agricultural Chemistry
In agricultural research, derivatives of this compound have been explored for their potential as agrochemicals. Their efficacy as herbicides or fungicides can be attributed to their ability to disrupt specific biochemical pathways in target organisms.
Case Study 1: Pharmaceutical Development
A study published in Molecules highlighted the synthesis of related compounds with similar structures that demonstrated significant anti-cancer activity in vitro. The research indicated that modifications to the cyano and hydroxy groups could enhance bioactivity against specific cancer cell lines .
Case Study 2: Material Enhancement
Research conducted on the incorporation of dicyano compounds into polymer matrices revealed improvements in thermal stability and mechanical strength. The findings suggest that these materials could be used in high-performance applications such as aerospace and automotive industries .
Properties
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]cyclohexene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O5/c1-14-7-9-15(10-8-14)20-18(23(33)35-2)22(32)19(24(34)36-3)21(25(20,12-30)13-31)16-5-4-6-17(11-16)26(27,28)29/h4-11,19-21,32H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVIEYRRXPUUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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